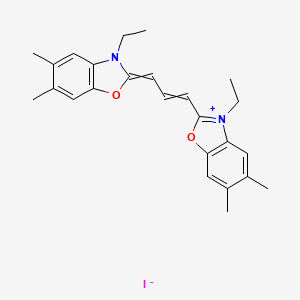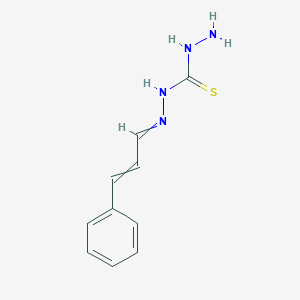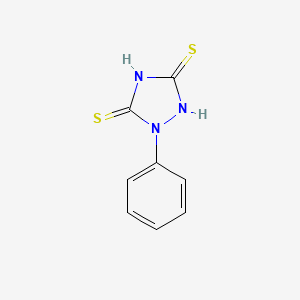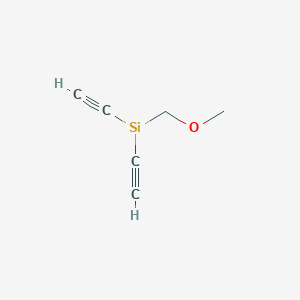
1,1'-(Methyleneditellanyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Methyleneditellanyl)dibenzene: is an organotellurium compound characterized by the presence of a methylene bridge connecting two benzene rings through tellurium atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-(Methyleneditellanyl)dibenzene can be synthesized through the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the tellurium-carbon bond being facilitated by the nucleophilic substitution of the chloride ion by the telluride ion.
Industrial Production Methods: While specific industrial production methods for 1,1’-(Methyleneditellanyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1’-(Methyleneditellanyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nitration (using nitric acid and sulfuric acid), sulfonation (using sulfur trioxide or oleum), halogenation (using halogens like chlorine or bromine).
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Original 1,1’-(Methyleneditellanyl)dibenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
1,1’-(Methyleneditellanyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and bonding characteristics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of 1,1’-(Methyleneditellanyl)dibenzene involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress, which may contribute to its biological activity.
類似化合物との比較
1,1’-(Methylenedisulfanyl)dibenzene: Contains sulfur atoms instead of tellurium.
1,1’-(Methylenediselenyl)dibenzene: Contains selenium atoms instead of tellurium.
1,1’-(Methylenedioxo)dibenzene: Contains oxygen atoms instead of tellurium.
Comparison: 1,1’-(Methyleneditellanyl)dibenzene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium compounds generally exhibit higher reactivity and different electronic properties, making them valuable in specific applications where other chalcogen compounds may not be suitable.
特性
CAS番号 |
55136-88-4 |
|---|---|
分子式 |
C13H12Te2 |
分子量 |
423.4 g/mol |
IUPAC名 |
phenyltellanylmethyltellanylbenzene |
InChI |
InChI=1S/C13H12Te2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
HSZRXWGZAYDCJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Te]C[Te]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
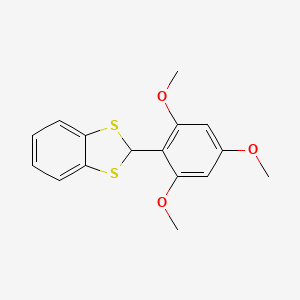

![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)




